4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15603283
InChI: InChI=1S/C31H29N3O5S2/c1-21-8-17-28(39-2)27(18-21)33-41(37,38)26-15-13-25(14-16-26)32-30(36)23-9-11-24(12-10-23)31-34(29(35)20-40-31)19-22-6-4-3-5-7-22/h3-18,31,33H,19-20H2,1-2H3,(H,32,36)
SMILES:
Molecular Formula: C31H29N3O5S2
Molecular Weight: 587.7 g/mol

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide

CAS No.:

Cat. No.: VC15603283

Molecular Formula: C31H29N3O5S2

Molecular Weight: 587.7 g/mol

* For research use only. Not for human or veterinary use.

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide -

Specification

Molecular Formula C31H29N3O5S2
Molecular Weight 587.7 g/mol
IUPAC Name 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide
Standard InChI InChI=1S/C31H29N3O5S2/c1-21-8-17-28(39-2)27(18-21)33-41(37,38)26-15-13-25(14-16-26)32-30(36)23-9-11-24(12-10-23)31-34(29(35)20-40-31)19-22-6-4-3-5-7-22/h3-18,31,33H,19-20H2,1-2H3,(H,32,36)
Standard InChI Key YCOWBPNEBIJAGM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Introduction

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound that belongs to the class of thiazolidinone derivatives. It features a thiazolidinone ring, a benzamide moiety, and a sulfamoyl substituent, contributing to its potential biological activity and therapeutic applications. The compound's molecular weight is approximately 563.65 g/mol, indicating a relatively large size compared to simpler organic compounds.

Synthesis Methods

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Catalysts like boron trifluoride etherate or Lewis acids may be employed to enhance reaction rates and selectivity.

Potential Applications

Thiazolidinone derivatives, including 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide, are known for their potential in medicinal chemistry. They often exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The specific compound may serve as a template for further modifications aimed at enhancing biological activity or selectivity.

CompoundBiological ActivityStructural Features
4-(3-benzylthiazolidin-2-one)AntimicrobialThiazolidinone ring
N-(3-butyl-4-oxo-1,3-thiazolidin-2-yl)benzamideAnticancerSimilar thiazolidine structure
4-(3-benzylthiazolidinone)-sulfamoyl derivativesAntibacterialContains sulfamoyl group
4-(3-benzyl-4-hydroxythiazolidine)AnticancerHydroxyl group enhances solubility

Interaction Studies

Interaction studies involving 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide could explore its binding affinity to specific biological targets such as enzymes or receptors relevant to cancer or infectious diseases. Techniques like molecular docking simulations or surface plasmon resonance are typically used to elucidate binding interactions and kinetics.

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